

Commercial Suppliers and Technical Insights into 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Cat. No.: B1298115

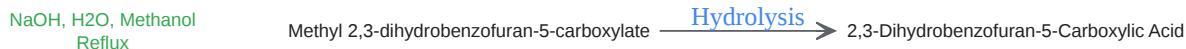
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**, a key intermediate in pharmaceutical and materials science research. The guide details supplier information, presents a synthesis protocol, and explores its biological significance, particularly its role in the NF-κB signaling pathway.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials and intermediates. **2,3-Dihydrobenzofuran-5-Carboxylic Acid** (CAS No: 76429-73-7, Molecular Formula: C₉H₈O₃) is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing.


Supplier	Product Code	Purity	Available Quantities	Price (USD)
Advanced Biochemicals	CH0379	97%	1g, 5g, 25g	\$300.00 - \$997.00
Fluorochem	F017509	95%	Inquire for details	Inquire for details
Sunway Pharm Ltd.	CB65107	Inquire for details	Inquire for details	Inquire for details
Smolecule	S709957	Inquire for details	Inquire for details	Inquire for details
Zhengzhou Alfa Chemical Co., Ltd.	Not specified	97% Min.	Inquire for details	Inquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid: An Experimental Protocol

The synthesis of 2,3-dihydrobenzofuran derivatives is a well-established area of organic chemistry. One common approach involves the hydrolysis of the corresponding ester.[\[1\]](#) The following protocol is a representative example for the synthesis of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Hydrolysis of Methyl Ester to Carboxylic Acid.

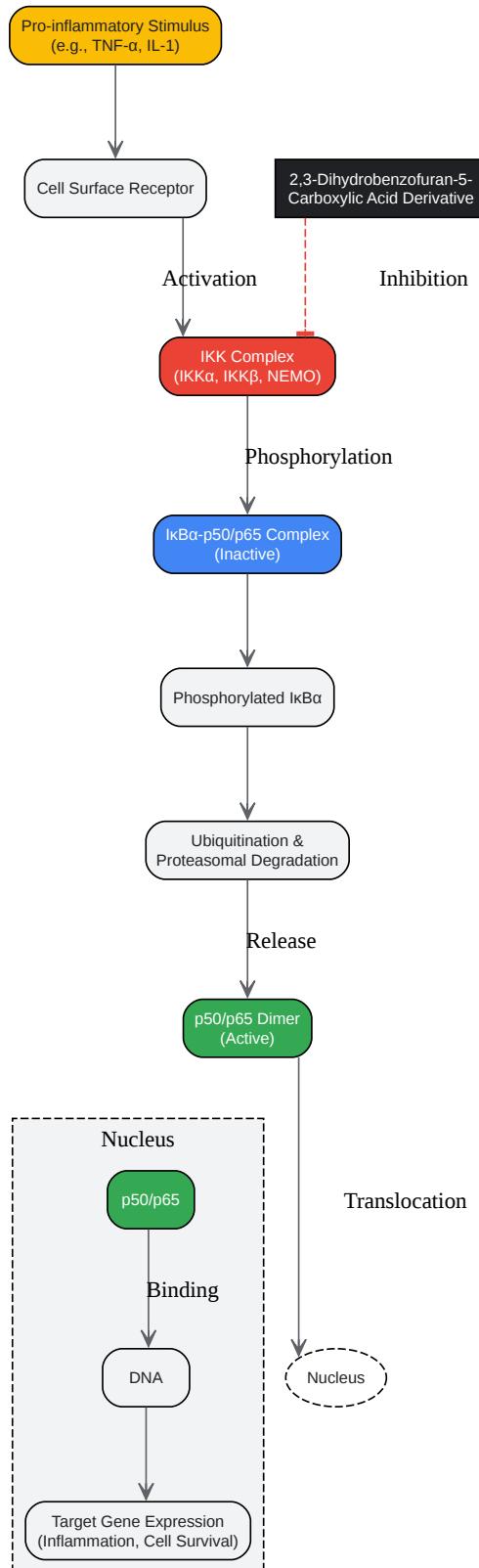
Materials:

- Methyl 2,3-dihydrobenzofuran-5-carboxylate
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Water (H₂O)
- Hydrochloric acid (HCl, for workup)
- Ethyl acetate (for extraction)
- Sodium sulfate (Na₂SO₄, for drying)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2,3-dihydrobenzofuran-5-carboxylate in a mixture of methanol and water.
- Hydrolysis: Add a solution of sodium hydroxide to the flask. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
- Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **2,3-Dihydrobenzofuran-5-Carboxylic Acid**. The product can be further purified by recrystallization.

Biological Significance: Inhibition of the NF-κB Signaling Pathway


Derivatives of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** have garnered significant interest for their potential as anti-inflammatory and anti-cancer agents due to their ability to inhibit the

nuclear factor-kappa B (NF-κB) signaling pathway.[\[1\]](#) The canonical NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[\[2\]](#)

The Canonical NF-κB Signaling Pathway and Point of Inhibition:

Under basal conditions, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[\[2\]](#) Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. The IKK complex, consisting of IKK α , IKK β , and the regulatory subunit NEMO, phosphorylates IκB α .[\[2\]](#)[\[3\]](#) This phosphorylation event targets IκB α for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB α unmasks the nuclear localization signal of the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[\[2\]](#)[\[3\]](#)

Small molecule inhibitors, including derivatives of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**, can interfere with this pathway. Evidence suggests that these compounds may act by inhibiting the catalytic activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB α .[\[4\]](#)[\[5\]](#) This action effectively traps NF-κB in the cytoplasm, preventing the inflammatory and pro-survival gene expression it mediates.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,3-Dihydrobenzofuran-5-Carboxylic Acid | 76429-73-7 [smolecule.com]
- 2. NF- κ B Signaling | Cell Signaling Technology [cellsignal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Novel small molecule inhibition of IKK/NF- κ B activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jsciencedcentral.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Insights into 2,3-Dihydrobenzofuran-5-Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1298115#commercial-suppliers-of-2-3-dihydrobenzofuran-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com